ブロムブテロール

概要

説明

ブロムブテロールは、β-アドレナリン受容体作動薬であり、動物飼料に添加することで、赤身肉と脂肪の比率を高めることが実証されています。これは合成フェネチルアミン系化合物であり、主に家畜の筋肉の成長を促進するために使用されます。 その潜在的な健康リスクのために、消費者の健康に与える影響が懸念され、その使用は厳しく規制されています .

科学的研究の応用

Brombuterol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on cellular metabolism and muscle growth.

Medicine: Investigated for potential therapeutic uses in treating respiratory conditions.

Industry: Used in the agricultural sector to enhance livestock growth and improve meat quality.

将来の方向性

The development of sensitive, simple, and rapid analytical methods to monitor Brombuterol residue is a current area of research . This is due to its potential harm to consumers as it has been used as an additive in animal feed to enhance the lean meat-to-fat ratio . The proposed SERS-based LFIA was proven to be a feasible method for ultrasensitive and rapid detection of Brombuterol and might be a platform for sensitive and rapid detection of a broad range of analytes in clinical, environmental, and food analyses .

準備方法

合成経路と反応条件: ブロムブテロールは、ブロムをフェネチルアミン誘導体とカップリングする一連の化学反応によって合成されます。 このプロセスは通常、アミノ基のジアゾ化に続いて臭素化が行われます .

工業生産方法: 工業的には、ブロムブテロールは、温度、圧力、pHなどの反応条件を正確に制御できる大型の化学反応器を使用して生産されます。 高度なクロマトグラフィー技術を使用することで、最終製品の純度が保証されます .

3. 化学反応の分析

反応の種類: ブロムブテロールは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: ブロムブテロールは酸化されて、対応する酸化物を形成する可能性があります。

還元: これは、より単純なアミンを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: ブロムブテロール酸化物の形成。

還元: より単純なアミンの形成。

置換: ハロゲン置換誘導体の形成.

4. 科学研究での応用

ブロムブテロールは、科学研究で幅広い用途があります。

化学: 有機合成や分析化学の試薬として使用されます。

生物学: 細胞の代謝や筋肉の成長への影響について研究されています。

医学: 呼吸器系の疾患の治療における潜在的な治療用途について調査されています。

化学反応の分析

Types of Reactions: Brombuterol undergoes various chemical reactions, including:

Oxidation: Brombuterol can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: Bromine atoms in brombuterol can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Formation of brombuterol oxides.

Reduction: Formation of simpler amines.

Substitution: Formation of halogen-substituted derivatives.

作用機序

ブロムブテロールは、β-アドレナリン受容体を刺激することにより効果を発揮します。これは、細胞内アデニルシクラーゼの活性化につながります。この酵素は、アデノシン三リン酸(ATP)をサイクリックアデノシン一リン酸(cAMP)に変換する反応を触媒します。 cAMPレベルの上昇は、平滑筋組織の弛緩と即時型過敏反応のメディエーターの阻害をもたらします .

類似化合物との比較

ブロムブテロールは、クレブテロール、サルブタモール、ラクトパミンなどの他のβ-アドレナリン受容体作動薬に似ています。 これは、特異的な結合親和性と効力において独特です。類似の化合物との比較を以下に示します。

クレブテロール: 喘息の治療や、パフォーマンス向上薬として使用されます。

サルブタモール: 喘息患者の気管支拡張薬として一般的に使用されます。

ラクトパミン: 家畜の赤身肉の比率を高めるために使用されます.

ブロムブテロールは、家畜の赤身肉と脂肪の比率を高めるための特異的な用途を持つため、農業産業において貴重な化合物となっています .

特性

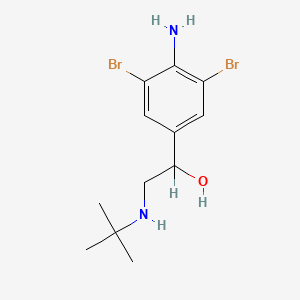

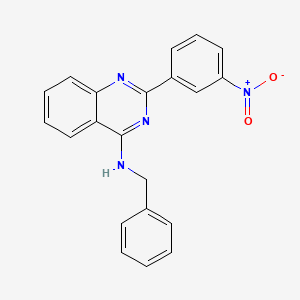

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUBWPEUSILSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962083 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41937-02-4 | |

| Record name | Brombuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does brombuterol exert its effects in animals?

A1: Brombuterol, like other β-agonists, binds to β-adrenergic receptors, particularly the β2 subtype. This binding triggers a cascade of intracellular signaling events, ultimately leading to increased protein synthesis and decreased fat deposition in muscle tissue. [, ]

Q2: What is the molecular formula and weight of brombuterol?

A2: Brombuterol has a molecular formula of C12H17Br2NO and a molecular weight of 351.08 g/mol. []

Q3: What spectroscopic data is available for brombuterol identification?

A3: Researchers have utilized gas chromatography-mass spectrometry (GC-MS) to analyze brombuterol. Specific fragment ions observed in electron impact and chemical ionization modes, particularly after derivatization (e.g., silylation, boronation), provide valuable structural information. []

Q4: What analytical methods are commonly used for brombuterol detection?

A4: Several methods have been developed and validated for brombuterol detection, including:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for detecting and quantifying brombuterol residues in various matrices like animal tissues, urine, and feed. [, , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Both competitive and indirect competitive ELISA methods have been developed, utilizing monoclonal or polyclonal antibodies for sensitive and specific detection of brombuterol. [, , , , ]

- Surface-Enhanced Raman Scattering (SERS) based Lateral Flow Immunochromatographic Assay (FLIA): This rapid and ultrasensitive method employs SERS-active nanoparticles conjugated with antibodies for brombuterol detection. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization methods, aids in structural elucidation and quantification of brombuterol in complex matrices. [, ]

Q5: What are the key considerations for validating analytical methods for brombuterol detection?

A5: Method validation for brombuterol analysis focuses on demonstrating acceptable:

- Specificity: Ensuring the method accurately distinguishes brombuterol from other compounds, particularly structurally similar β-agonists. [, , ]

- Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) to meet regulatory requirements for maximum residue limits (MRLs). [, , , , ]

- Accuracy and Precision: Evaluating the method's ability to provide accurate and precise measurements of brombuterol concentrations across a defined range. [, , ]

- Recovery: Determining the efficiency of extracting brombuterol from different matrices, ensuring consistent and reliable results. [, , ]

Q6: Are there any studies on targeted delivery of brombuterol?

A6: The provided research papers primarily focus on analytical methods for detecting brombuterol residues and do not delve into drug delivery or targeting strategies for this compound.

Q7: What are the known health concerns associated with brombuterol?

A7: Brombuterol, along with other β-agonists, poses potential health risks to humans consuming contaminated food products. [, ] While specific studies on brombuterol's long-term effects are limited in the provided research, the use of β-agonists in food production is generally banned due to their potential to cause adverse cardiovascular and musculoskeletal effects in humans. [, ]

Q8: What is known about the environmental fate and persistence of brombuterol?

A8: The provided research primarily focuses on analytical aspects and does not cover the environmental fate or degradation of brombuterol.

Q9: How can different scientific disciplines contribute to addressing the challenges posed by brombuterol use?

A9: Addressing the issue of illicit brombuterol use requires a multidisciplinary approach:

- Analytical Chemistry: Continued development and refinement of sensitive, selective, and robust analytical methods are crucial for effective monitoring and control of brombuterol residues in food products. [, , , , ]

- Immunology and Biotechnology: Generating and characterizing highly specific antibodies against brombuterol enables the development of rapid and user-friendly detection tools like ELISA and lateral flow assays. [, , , , ]

- Food Science and Technology: Research on alternative strategies for improving livestock production without resorting to banned substances like brombuterol is essential. []

- Regulatory Science and Policy: Establishing and enforcing stringent regulations, coupled with effective monitoring programs, is crucial to deterring the illicit use of brombuterol and protecting public health. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE](/img/structure/B1226276.png)

![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1226277.png)

![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1226289.png)

![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)

![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)

![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)

![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)

![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)